molecular formula C11H18ClN B1503209 3-Methyl-3-phenylbutan-1-amine hydrochloride CAS No. 17684-35-4

3-Methyl-3-phenylbutan-1-amine hydrochloride

Cat. No.: B1503209
CAS No.: 17684-35-4
M. Wt: 199.72 g/mol
InChI Key: BTMVAPBFIHOQEY-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇NCl. It is a derivative of butan-1-amine, featuring a phenyl group and a methyl group attached to the nitrogen atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-phenylbutan-1-one with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to facilitate the reduction of the carbonyl group to an amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process. This involves the use of reactors and controlled environments to ensure the purity and consistency of the final product. The production process may also include purification steps, such as recrystallization or distillation, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically produce secondary or tertiary amines.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-Methyl-3-phenylbutan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

3-Methyl-3-phenylbutan-1-amine hydrochloride is structurally similar to other amine derivatives, such as 3-phenylpropylamine and 4-methylbenzylamine. its unique combination of a phenyl group and a methyl group on the nitrogen atom distinguishes it from these compounds. This structural difference can result in variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3-Phenylpropylamine

  • 4-Methylbenzylamine

  • N-Methylamphetamine

Properties

IUPAC Name

3-methyl-3-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,8-9-12)10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVAPBFIHOQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696040
Record name 3-Methyl-3-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17684-35-4
Record name Benzenepropanamine, γ,γ-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17684-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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